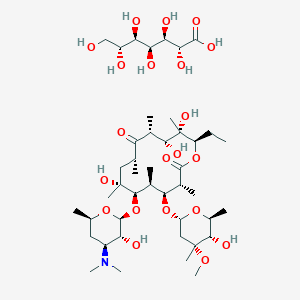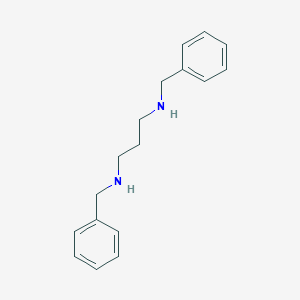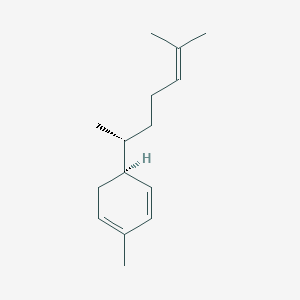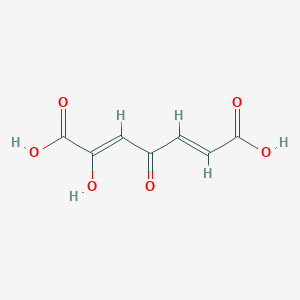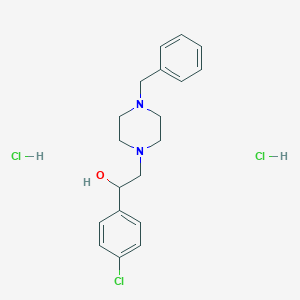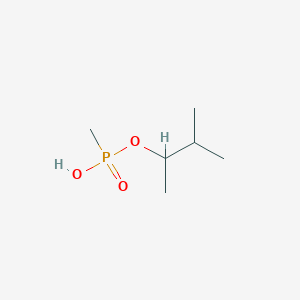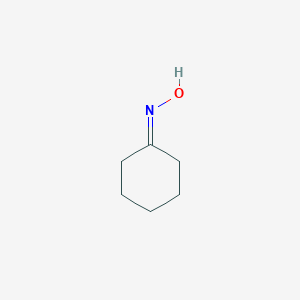
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a chemical compound that belongs to the quinoline family. DMQX has been widely studied in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate, the endogenous ligand. By blocking the activity of the AMPA receptor, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can modulate synaptic transmission and plasticity, which can have significant effects on learning and memory processes.
Biochemical and Physiological Effects:
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to impair learning and memory processes, reduce seizure activity, and modulate the activity of dopamine and serotonin systems. In vitro studies have also suggested that 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can modulate the activity of ion channels and affect intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has several advantages for use in laboratory experiments, including its potent and selective antagonism of the AMPA receptor, its ability to modulate synaptic plasticity, and its ability to affect learning and memory processes. However, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential to affect other ion channels and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, including its potential use as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one may also have potential applications in drug discovery and development, as a tool for studying the role of the AMPA receptor in various physiological and pathological processes, and as a potential target for novel therapeutic agents. Further research is needed to fully understand the mechanisms of action and potential applications of 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one.
Synthesemethoden
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can be synthesized using several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The most commonly used method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been extensively studied in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one is a potent antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Eigenschaften
CAS-Nummer |
147779-31-5 |
|---|---|
Produktname |
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one |
Molekularformel |
C18H17Cl2NO2 |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17Cl2NO2/c1-11-9-12(2)15-14(10-11)16(22)17(19,20)18(21-15,23-3)13-7-5-4-6-8-13/h4-10,21H,1-3H3 |
InChI-Schlüssel |
CCNDJXZNEAMFMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
Synonyme |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-6,8-dimethyl-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



